molecular formula C18H26O5 B4893393 Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate

Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate

Cat. No.: B4893393
M. Wt: 322.4 g/mol
InChI Key: IHPRDAOKLVEJSE-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a diethyl propanedioate backbone with a 2,4-dimethylphenoxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(2,4-dimethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester without the phenoxypropyl substituent.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity.

    Methyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate: A methyl ester analog.

Uniqueness

Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate is unique due to the presence of the 2,4-dimethylphenoxypropyl group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRDAOKLVEJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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